molecular formula C14H11ClOSe B14287147 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one CAS No. 125731-66-0

2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one

Cat. No.: B14287147
CAS No.: 125731-66-0
M. Wt: 309.66 g/mol
InChI Key: PNKXYIAQAAHXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one is an organic compound that contains both chlorine and selenium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one typically involves the reaction of phenylselenyl chloride with a suitable precursor. One common method is the reaction of phenylselenyl chloride with 2-chloro-1-phenylethanone under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxides, while substitution of the chlorine atom can produce a variety of substituted ethanone derivatives .

Scientific Research Applications

2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one exerts its effects involves the interaction of the selenium atom with biological targets. Selenium is known to participate in redox reactions and can modulate the activity of enzymes such as glutathione peroxidase. The compound may also interact with cellular thiols, leading to the formation of seleno-sulfide bonds and affecting cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and selenium atoms in this compound makes it unique compared to other similar compounds.

Properties

CAS No.

125731-66-0

Molecular Formula

C14H11ClOSe

Molecular Weight

309.66 g/mol

IUPAC Name

2-chloro-1-phenyl-2-phenylselanylethanone

InChI

InChI=1S/C14H11ClOSe/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H

InChI Key

PNKXYIAQAAHXIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(Cl)[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.